Product packaging for Sozoiodole sodium dihydrate(Cat. No.:CAS No. 6160-08-3)

Sozoiodole sodium dihydrate

Cat. No.: B1615215
CAS No.: 6160-08-3
M. Wt: 483.98 g/mol
InChI Key: RSMQOKDJQNGRRU-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Academic Interest in Sozoiodole Sodium Dihydrate

The academic and medicinal interest in this compound emerged in an era of significant advancements in the understanding of microbiology and antiseptic principles. The late 19th century saw a surge in the development of chemical agents to combat microbial infections, a context in which iodine-containing compounds were particularly valued for their antimicrobial efficacy.

Sozoiodolic acid, the parent compound of this compound, was recognized as an effective antiseptic. lancastermedicalheritagemuseum.org It was utilized therapeutically for cutaneous diseases and ailments of the nose and pharynx. lancastermedicalheritagemuseum.org The sodium salt, along with other metallic salts of sozoiodolic acid like sozoiodole-zinc and sozoiodole-mercury, were also prepared and investigated for their therapeutic potential. gutenberg.orgarchive.org

Merck's 1899 Manual of the Materia Medica stands as a significant historical record, documenting the use of "Sozoiodole-Sodium" as an antiseptic. gutenberg.org It was specifically mentioned for its application in atrophic rhinitis. gutenberg.org The various sozoiodole preparations were generally formulated as powders for topical application or for creating antiseptic solutions. lancastermedicalheritagemuseum.orgslideshare.net The interest in these compounds appears to have been most prominent from the late 1800s through the early 1900s, a period characterized by the empirical use of a wide array of chemical substances in medicine. wikipedia.orgwikipedia.org As the 20th century progressed and more sophisticated and targeted antimicrobial agents were discovered, academic and clinical interest in sozoiodole and its salts waned.

Nomenclature and Chemical Identity in Scholarly Literature

The nomenclature of this compound is varied across historical and chemical literature, reflecting the common practices of the time and the evolution of chemical naming conventions. Understanding its various synonyms is crucial for a comprehensive review of its historical research.

The systematic IUPAC name for the compound is sodium;4-hydroxy-3,5-diiodobenzenesulfonate;dihydrate. nih.gov However, it is more commonly referred to by its trivial name, this compound. Other synonyms found in the literature include:

Sozoiodolic acid sodium salt dihydrate nih.gov

Di-iodo-para-phenol-sulphonate of sodium archive.org

Benzenesulfonic acid, 4-hydroxy-3,5-diiodo-, sodium salt, hydrate (B1144303) (1:1:2) nih.gov

The compound is a dihydrate, meaning each formula unit is associated with two molecules of water. Its parent compound is Sozoiodolic acid (diiodoparaphenolsulfonic acid). lancastermedicalheritagemuseum.org

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 6160-08-3
Molecular Formula C₆H₃I₂NaO₄S·2H₂O

| IUPAC Name | sodium;4-hydroxy-3,5-diiodobenzenesulfonate;dihydrate |

Overview of Key Research Domains for this compound

The research and application of this compound have been concentrated in two primary domains: its use as an antiseptic and its potential as a radiographic contrast agent.

The most well-documented application of this compound is as an antiseptic. lancastermedicalheritagemuseum.orggutenberg.org Its efficacy in this regard is attributed to the presence of iodine, which can be released to exert a broad-spectrum antimicrobial effect. Historical texts indicate its use in treating a variety of conditions:

Dermatological Conditions: Sozoiodolic acid and its salts were used to treat various skin diseases. lancastermedicalheritagemuseum.org

Nasal and Pharyngeal Affections: It was specifically noted for its use in atrophic rhinitis and laryngitis. lancastermedicalheritagemuseum.orggutenberg.org

General Antiseptic: It was also employed as a general antiseptic for wounds and in dental applications. gutenberg.orgslideshare.net

The compound was often used as a dusting powder or in solutions of varying concentrations. gutenberg.orgslideshare.net

A more modern, though less extensively explored, research domain for sozoiodole derivatives is their potential use as radiographic contrast agents. ontosight.ai The high atomic number of iodine allows for the attenuation of X-rays, enhancing the visibility of internal structures in medical imaging. ontosight.ai Sozoiodolic acid trihydrate, a related compound, has been identified as a contrast agent for this purpose. ontosight.ai The principle relies on the significant iodine content of the molecule to provide the necessary radiopacity. While the historical use of this compound itself as a contrast agent is not well-documented, the chemical properties of the sozoiodole family of compounds make them candidates for such applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7I2NaO6S B1615215 Sozoiodole sodium dihydrate CAS No. 6160-08-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6160-08-3

Molecular Formula

C6H7I2NaO6S

Molecular Weight

483.98 g/mol

IUPAC Name

sodium;4-hydroxy-3,5-diiodobenzenesulfonate;dihydrate

InChI

InChI=1S/C6H4I2O4S.Na.2H2O/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;;;/h1-2,9H,(H,10,11,12);;2*1H2/q;+1;;/p-1

InChI Key

RSMQOKDJQNGRRU-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].O.O.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].O.O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sozoiodole Sodium Dihydrate

Classical Synthetic Routes for Sozoiodole Sodium Dihydrate and Related Compounds

Historically, the synthesis of this compound and its parent acid, sozoiodolic acid, would have relied on well-established, multi-step electrophilic aromatic substitution reactions. While specific literature detailing the classical synthesis of this compound is scarce in readily available modern databases, a plausible pathway can be constructed based on fundamental organic chemistry principles.

The logical starting material for such a synthesis is phenol (B47542). The process would likely involve two key transformations: sulfonation and iodination.

A Proposed Classical Synthetic Pathway:

Sulfonation of Phenol: Phenol can be sulfonated using concentrated sulfuric acid. This reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer (4-hydroxybenzenesulfonic acid) being the desired intermediate for this synthesis. The reaction conditions, such as temperature, can be optimized to favor the formation of the para-product.

Iodination of 4-hydroxybenzenesulfonic acid: The subsequent step involves the introduction of two iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group. This di-iodination can be achieved using an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide). The activating effect of the hydroxyl group directs the incoming iodine electrophiles to the ortho positions.

Formation of the Sodium Salt and Hydration: The resulting 4-hydroxy-3,5-diiodobenzenesulfonic acid (sozoiodolic acid) is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to form the sodium salt. Crystallization of this salt from an aqueous solution would then yield the dihydrate form.

Table 1: Plausible Intermediates in the Classical Synthesis of this compound

Compound Name Molecular Formula Role in Synthesis
PhenolC₆H₆OStarting Material
4-hydroxybenzenesulfonic acidC₆H₆O₄SSulfonated Intermediate
Sozoiodolic AcidC₆H₄I₂O₄SIodinated and Sulfonated Intermediate nih.gov

Modern Approaches to this compound Synthesis (e.g., Green Chemistry Principles)

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. purkh.comijnc.ir While specific green synthetic routes for this compound are not extensively documented, we can extrapolate from general advancements in green chemistry for reactions like sulfonation and halogenation. pcc.eu

Potential Green Chemistry Approaches:

Solvent-Free Reactions: Traditional sulfonation and halogenation reactions often use harsh solvents. Modern approaches could explore solvent-free conditions, potentially using mechanochemistry (ball milling) to drive the reactions. ijnc.ir

Safer Reagents: The use of less hazardous reagents is a cornerstone of green chemistry. For iodination, alternatives to iodine with strong oxidizing agents could include the use of iodide salts with a milder, recyclable oxidant.

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption for many organic transformations. mdpi.com The application of microwave irradiation to the sulfonation and iodination steps could offer a more energy-efficient route. mdpi.com

Exploration of Structural Modifications and Analog Synthesis of this compound Derivatives

The synthesis of structural analogs of this compound would involve modifying the core structure of 4-hydroxy-3,5-diiodobenzenesulfonic acid. These modifications could target the substituents on the aromatic ring.

Potential Areas for Structural Modification:

Varying the Halogen Substituents: The iodine atoms could be replaced with other halogens, such as bromine or chlorine, by using the appropriate halogenating agents (e.g., N-bromosuccinimide or N-chlorosuccinimide).

Altering the Sulfonic Acid Group: The sulfonic acid moiety could be esterified or converted into a sulfonamide by reacting sozoiodolic acid with an alcohol or an amine, respectively. This would lead to a range of sulfonate esters and sulfonamide derivatives.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group could be alkylated or acylated to produce ether or ester derivatives.

Table 2: Potential Structural Analogs of this compound

Analog Type General Structure Potential Synthetic Modification
Bromo-analog3,5-dibromo-4-hydroxybenzenesulfonateUse of a brominating agent instead of an iodinating agent.
Chloro-analog3,5-dichloro-4-hydroxybenzenesulfonateUse of a chlorinating agent instead of an iodinating agent.
Sulfonamide Derivative4-hydroxy-3,5-diiodobenzenesulfonamideReaction of the corresponding sulfonyl chloride with an amine.
Ether Derivative4-alkoxy-3,5-diiodobenzenesulfonateAlkylation of the phenolic hydroxyl group.

Catalytic Aspects in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and reducing the need for stoichiometric reagents. purkh.com The synthesis of this compound could benefit from the application of catalytic methods, particularly in the sulfonation and iodination steps.

Catalytic Sulfonation: While classical sulfonation often uses stoichiometric amounts of concentrated sulfuric acid, catalytic methods using solid acid catalysts could offer a more environmentally benign alternative. These catalysts can be easily recovered and reused.

Catalytic Iodination: The electrophilic iodination of phenols can be catalyzed by various systems. Lewis acids or certain transition metal catalysts can activate the iodinating agent, potentially leading to higher efficiency and selectivity under milder conditions. The development of recyclable catalysts for halogenation is an active area of research in green chemistry. jocpr.com

The application of organocatalysis, which uses small organic molecules as catalysts, could also be explored for these transformations. While specific catalytic cycles for the synthesis of this compound are not established, the general principles of catalytic aromatic substitution offer promising avenues for future research and process optimization.

Advanced Analytical and Characterization Techniques for Sozoiodole Sodium Dihydrate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation. For Sozoiodole sodium dihydrate, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a complete picture of its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be used to determine the carbon-hydrogen framework of the sozoiodolate anion. Specifically, ¹H NMR would confirm the substitution pattern on the benzene (B151609) ring. Based on the structure, two distinct signals would be anticipated for the aromatic protons.

¹H NMR: The two aromatic protons are chemically equivalent due to the molecule's symmetry. Therefore, they would be expected to produce a single signal (a singlet) in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The integration of this signal would correspond to two protons.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the symmetric sozoiodolate anion, four distinct signals for the six aromatic carbons would be expected: one for the two carbons bearing iodine atoms, one for the two carbons adjacent to the sulfonate group, one for the carbon bearing the hydroxyl group, and one for the carbon bearing the sulfonate group.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The analysis would likely be performed on the anhydrous sodium salt or the free acid.

The expected monoisotopic mass for the sozoiodolate anion [C₆H₂I₂O₄S]⁻ is 447.7869 Da. In negative ion mode ESI-MS, a prominent peak at this m/z value would be the primary evidence for the compound's identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups. The broad band for the O-H stretch of the water molecules is a key feature of the dihydrate form.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
O-H (Water of Hydration)Stretching, broad3500 - 3200
O-H (Phenolic)Stretching, broad3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
S=O (Sulfonate)Asymmetric & Symmetric Stretching1250 - 1150 & 1070 - 1030
C-O (Phenolic)Stretching1260 - 1180
C-S (Aromatic)Stretching700 - 600
C-IStretching600 - 500

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for a non-volatile, ionic compound like this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing the purity of this compound and quantifying any related impurities. The method would separate the anionic sozoiodolate from other potential non-polar or less polar impurities. Given its ionic nature, an ion-pairing agent might be added to the mobile phase to improve peak shape and retention, or an anion-exchange column could be used. archive.org

A typical purity analysis method would involve monitoring the elution profile with a UV detector, likely at a wavelength where the aromatic ring shows maximum absorbance.

HPLC Parameter Illustrative Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography is generally unsuitable for the direct analysis of non-volatile salts like this compound. echemi.com To be analyzed by GC, the compound would first require a chemical derivatization step to convert it into a volatile analogue. For example, the phenolic hydroxyl group and the sulfonic acid group could be derivatized. However, due to the complexity and potential for incomplete reactions, HPLC remains the preferred and more direct method for purity analysis. archive.orgarchive.org

X-ray Diffraction Analysis for Solid-State Structure of this compound

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD analysis is crucial for confirming its solid-state form, including its crystallinity and hydration state.

Single-Crystal X-ray Diffraction (SCXRD) , if a suitable single crystal can be grown, would provide the definitive three-dimensional structure. wisc.edu This analysis would precisely determine the bond lengths, bond angles, and the exact location of the sozoiodolate anion, the sodium cation, and the two water molecules within the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding between the water molecules, the sulfonate group, and the phenolic hydroxyl group.

Electrophoretic and Electrochemical Characterization in Research

Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. Given that this compound exists as the sozoiodolate anion in solution, CE would be a highly effective method for purity assessment. It offers an orthogonal separation mechanism to HPLC and can be particularly useful for separating charged impurities. The high efficiency of CE allows for the detection of trace-level impurities that might be difficult to resolve by liquid chromatography.

Electrochemical Characterization

Electrochemical techniques like cyclic voltammetry could be employed to investigate the redox properties of this compound. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation. An electrochemical study could determine the oxidation potential of this group, providing insight into its chemical stability and potential for degradation via oxidative pathways. Furthermore, the carbon-iodine bonds could potentially undergo reductive cleavage, which could also be investigated using these methods.

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. For a hydrated salt, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a sample is heated. For this compound (MW = 483.98 g/mol ), a TGA scan would be expected to show a distinct mass loss corresponding to the two molecules of water of hydration (MW = 36.03 g/mol ). This dehydration event would likely occur at temperatures above ambient but below the decomposition point of the organic anion. The theoretical mass loss for the complete dehydration is approximately 7.44%. Following dehydration, a further mass loss at much higher temperatures would indicate the decomposition of the sozoiodolate anion.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound would show an endothermic peak corresponding to the energy required to remove the water of hydration from the crystal lattice. This peak would correlate with the mass loss observed in the TGA. Other thermal events, such as melting or decomposition of the anhydrous form, would also appear as endothermic or exothermic peaks at higher temperatures.

Thermal Analysis Expected Observation Approximate Temperature Range (°C)
TGA ~7.44% mass loss due to dehydration80 - 150
TGA Onset of decomposition> 250
DSC Broad endotherm (dehydration)80 - 150
DSC Sharp endotherm/exotherm (melting/decomposition)> 250

Mechanistic Investigations of Sozoiodole Sodium Dihydrate S Biological and Chemical Interactions in Vitro & Non Clinical Models

Elucidation of Molecular Targets and Pathways in In Vitro Systems

Specific in vitro studies to definitively identify the molecular targets and delineate the signaling pathways affected by Sozoiodole sodium dihydrate are not extensively reported in the available scientific literature. However, based on its chemical structure as an iodinated phenol (B47542), its antiseptic action likely involves broad, non-specific interactions with microbial components rather than targeting a single, specific molecular pathway. nih.govcardiff.ac.uk

The general mechanism of action for phenolic antiseptics involves the disruption of microbial cell membranes. asm.org This can lead to the leakage of intracellular contents and a general disorganization of cellular function. asm.org The presence of iodine in the structure of this compound would be expected to enhance its antimicrobial activity. Iodine itself is a potent oxidizing agent that can interact with a wide range of biological molecules, including proteins and nucleotides, further contributing to microbial cell death. researchgate.net The antimicrobial action of iodine is rapid, and it is known to be bactericidal, fungicidal, and virucidal. nih.gov

For a compound like this compound, potential molecular targets in microbial cells could include:

Cell Membrane Proteins and Lipids: Phenolic compounds are known to partition into the lipid bilayer of cell membranes, disrupting their structure and function. asm.org

Enzymes: The iodine component could oxidize sulfhydryl groups in enzymes, leading to their inactivation. cardiff.ac.uk

Nucleic Acids: Iodine can interact with and destabilize the structure of DNA and RNA.

It is important to note that these are general mechanisms for phenolic and iodinated compounds, and specific studies on this compound are required for confirmation.

Cellular and Subcellular Interaction Studies of this compound

Based on the known actions of similar antiseptic agents, the following interactions could be hypothesized:

Cellular Level: In microbial cells, exposure to this compound would likely lead to rapid cell death due to widespread cellular damage. In mammalian cells, at lower concentrations, it might induce stress responses, while at higher concentrations, it would likely be cytotoxic.

Subcellular Level: The primary site of interaction would likely be the cell membrane, leading to increased permeability. asm.org Following entry into the cell, it could interact with various subcellular components, including mitochondria and the nucleus, disrupting their functions. The interaction of phenolic compounds with proteins can lead to their denaturation and precipitation.

The following table illustrates the type of data that would be generated from cellular interaction studies, using hypothetical data for a generic antiseptic phenol to demonstrate the concept.

Cell TypeConcentrationObservationImplied Interaction
E. coli10 µg/mLMembrane blebbing, leakage of intracellular contents.Disruption of cell membrane integrity.
S. aureus10 µg/mLCell wall thickening, eventual lysis.Interference with cell wall synthesis/maintenance.
Human Keratinocytes50 µg/mLMitochondrial swelling, chromatin condensation.Induction of apoptosis/necrosis.

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzymatic and Protein Binding Studies in Non-Clinical Settings

Specific enzymatic and protein binding studies for this compound are not found in the reviewed literature. Such studies are crucial for understanding the compound's mechanism of action and potential off-target effects. Methodologies like equilibrium dialysis, surface plasmon resonance, and isothermal titration calorimetry are typically employed to quantify protein binding.

The binding of a drug to plasma proteins, such as albumin, can significantly affect its distribution and availability at the target site. For phenolic compounds, binding to proteins is a known phenomenon. For instance, studies on the interaction between diclofenac (B195802) sodium and bovine serum albumin have been conducted to understand its protein binding behavior. uni-tuebingen.de

Enzymatic assays would be necessary to determine if this compound specifically inhibits any host or microbial enzymes. Given its structure, it could potentially interact with a variety of enzymes. For example, laccase, an oxidoreductase, can catalyze the iodination of phenolic compounds, suggesting a potential interaction. researchgate.netnih.gov

A hypothetical protein binding study for this compound might yield data similar to the following:

ProteinBinding Affinity (K_d)Stoichiometry (n)
Human Serum Albumin~10⁻⁵ M1.2
Bacterial DNA Gyrase~10⁻⁴ M2.1
Fungal Cytochrome P450~10⁻⁵ M1.0

This table contains hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Ligand-Receptor Interaction Profiling

There is no specific information available on the ligand-receptor interaction profiling of this compound. As an antiseptic, it is more likely to act through non-specific chemical interactions rather than binding to a specific receptor in the classical sense, which is more typical for drugs with targeted therapeutic effects. nih.gov

However, the phenolic moiety of this compound suggests a potential for interaction with receptors that recognize phenolic structures. For example, some phenol derivatives have been shown to interact with GABA-A receptors and glycine (B1666218) receptors. nih.govfrontiersin.orgresearchgate.net These interactions are often studied using electrophysiological techniques and radioligand binding assays.

A comprehensive ligand-receptor interaction profile would involve screening the compound against a panel of known receptors to identify any potential binding partners. The results of such a screening are typically presented in a table format, as illustrated below with hypothetical data.

Receptor TargetBinding Affinity (K_i)Functional Activity
GABA-A Receptor> 100 µMNo significant modulation
Estrogen Receptor α> 100 µMNo agonistic or antagonistic activity
Peroxisome Proliferator-Activated Receptor γ50 µMWeak partial agonist

This table is for illustrative purposes only and does not reflect actual experimental data for this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Specific structure-activity relationship (SAR) studies for analogs of this compound are not available in the scientific literature. SAR studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. This information is critical for optimizing the potency and selectivity of a lead compound.

An SAR study on this compound analogs would involve modifying the number and position of the iodine atoms, altering the sulfonate group, and changing the counter-ion. The resulting analogs would then be tested for their antimicrobial efficacy. A hypothetical SAR table is presented below.

AnalogModificationAntimicrobial Activity (MIC in µg/mL)
This compound-X
Mono-iodo analogOne iodine atom removed> X
Tri-iodo analogOne iodine atom added< X
Des-sulfonate analogSulfonate group removed>> X
Potassium saltSodium replaced with potassium≈ X

This table is illustrative, with "X" representing the hypothetical MIC of the parent compound. It does not represent real experimental data.

In Vitro Biological Activity Profiling of Sozoiodole Sodium Dihydrate in Research Models

Anti-biofilm Activity Research

No studies were found that specifically investigate the in vitro anti-biofilm activity of Sozoiodole sodium dihydrate. Research into the ability of this compound to inhibit the formation of or eradicate established microbial biofilms is absent from the scientific record.

Antiseptic and Disinfectant Efficacy Studies in Laboratory Settings

While historical texts from the late 19th century, such as Merck's 1899 Manual of the Materia Medica, classify Sozoiodole-Sodium as an antiseptic, they lack the quantitative laboratory data that characterize modern antiseptic and disinfectant efficacy studies. gutenberg.org Contemporary research on the efficacy of various antiseptics does not include this compound in its comparisons, focusing instead on more prevalent agents. nih.govresearchgate.netmdpi.com

Preservative Efficacy in Non-Food and Non-Medical Research Matrices

Sozoiodole sodium, the common name for sodium diiodo-p-phenolsulfonate, has been historically recognized for its antiseptic properties. This suggests its potential as a preservative in various non-food and non-medical research settings where microbial contamination is a concern. The antimicrobial action is likely attributable to the presence of iodine in the molecule, which is a well-known antimicrobial agent.

The preservative efficacy of a compound is typically evaluated by its ability to inhibit the growth of or kill a broad spectrum of microorganisms, including bacteria and fungi. In the context of non-food and non-medical research matrices, such as laboratory reagents, buffers, or certain industrial formulations, this compound could theoretically serve to prevent microbial degradation and maintain the integrity of these materials.

Table 1: Hypothetical Preservative Efficacy Profile of this compound

Matrix Type (Non-Food/Non-Medical)Target MicroorganismsPotential Outcome
Aqueous Research ReagentsBacteria (e.g., E. coli)Inhibition of growth, preventing reagent degradation.
Non-protein based BuffersFungi (e.g., Aspergillus sp.)Prevention of fungal contamination and biofilm formation.
Industrial fluid formulationsMixed microbial populationsMaintenance of formulation stability and prevention of spoilage.

It is important to note that the specific concentrations and efficacy against various microbial strains would need to be determined through standardized in vitro preservative efficacy testing (e.g., challenge tests).

In Vitro Anti-Inflammatory or Antioxidant Potential

There is a lack of direct scientific evidence from in vitro studies specifically investigating the anti-inflammatory or antioxidant potential of this compound. However, inferences can be drawn from its chemical structure.

The compound is a derivative of phenol (B47542), and many phenolic compounds are known to possess antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The presence of two iodine atoms on the benzene (B151609) ring could modulate this activity, although the precise effect would require experimental validation.

Regarding anti-inflammatory potential, some iodine-containing compounds have been observed to exhibit anti-inflammatory effects. The mechanism could involve the modulation of inflammatory pathways or the reduction of oxidative stress, which is often a contributing factor to inflammation.

Table 2: Postulated In Vitro Anti-Inflammatory and Antioxidant Mechanisms of this compound

ActivityPostulated MechanismIn Vitro Assay for Validation
Antioxidant Free radical scavenging by the phenolic hydroxyl group.DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Anti-inflammatory Inhibition of pro-inflammatory enzymes or cytokines.Cyclooxygenase (COX) or Lipoxygenase (LOX) inhibition assays, measurement of cytokine (e.g., TNF-α, IL-6) production in cell cultures.

Further research is necessary to isolate and characterize any such activities and to understand the underlying mechanisms of action.

Non Clinical Veterinary and Agricultural Research Applications of Sozoiodole Sodium Dihydrate

In Vitro Studies in Veterinary Pathogen Control

There is a significant absence of published research detailing the in vitro efficacy of Sozoiodole sodium dihydrate against common veterinary pathogens. While the need for novel antimicrobial agents in animal health is critical, scientific investigation into the potential of this compound appears to be limited or non-existent in accessible literature. Consequently, no data tables or detailed findings on its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of action against bacteria, fungi, or viruses of veterinary importance can be provided.

Exploration in Agricultural Antimicrobial Strategies

Similarly, the exploration of this compound for agricultural antimicrobial strategies is not documented in available research. The agricultural industry continuously seeks new methods to control plant pathogens and reduce crop loss. However, there are no studies indicating that this compound has been investigated as a potential bactericide, fungicide, or virucide for crop protection. Therefore, no research findings on its effectiveness, application methods, or potential benefits in an agricultural context are available.

Environmental Impact Studies on Microorganisms (Non-Ecological Hazard Focus)

Information regarding the environmental impact of this compound on microorganisms from a non-ecological hazard perspective is also unavailable. Understanding how a chemical compound interacts with environmental microbial communities is crucial. However, no studies were found that investigate the effects of this compound on soil microbiota, aquatic microorganisms, or other environmental microbial populations. This lack of data means that its potential to disrupt microbial ecosystems, either positively or negatively, remains unknown.

Advanced Materials Science and Industrial Applications of Sozoiodole Sodium Dihydrate Non Food/non Medical

Utilization in Chemical Reagent Formulations

As a substituted phenolsulfonic acid, sozoiodole sodium dihydrate possesses characteristics that make it a candidate for use in various chemical reagent formulations. Phenolsulfonic acids and their salts are recognized as important intermediates in organic synthesis. wikipedia.org The presence of iodine atoms on the aromatic ring further enhances its potential as a reagent or starting material for introducing iodine into other molecules.

In laboratory and industrial synthesis, organoiodine compounds are valued for the unique reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This property is fundamental in organic synthesis for the formation of new chemical bonds.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondDissociation Energy (kcal/mol)
C-F115
C-Cl83.7
C-Br72.1
C-I57.6
Source: Wikipedia wikipedia.org

The dual functionality of a sulfonic acid group and reactive iodine atoms could allow this compound to be used in the synthesis of complex molecules, potentially serving as a building block for polymers or specialized organic compounds where both water solubility (imparted by the sulfonate group) and reactivity (from the iodine) are required. Supplier listings often categorize it under "chemical reagents," indicating its availability for such purposes. echemi.comechemi.comechemi.com

Role in Specialized Coating and Surface Treatment Technologies

Sulfonated polymers and surfactants are known to be effective in modifying surface properties. For instance, sodium allylsulfonate is used as an additive in nickel plating baths to improve the quality of the plated layer. beilstein-journals.org Given that this compound is a sulfonated organic salt, it could potentially function similarly as a leveling agent, brightener, or stabilizer in electroplating solutions.

The high density of organoiodine compounds, a consequence of the high atomic weight of iodine, is a notable characteristic. wikipedia.org This property might be leveraged in specialized coatings where increased density is a desirable feature. Furthermore, the presence of iodine could impart radiopaque properties to coatings, which is useful for non-destructive imaging and inspection in industrial settings.

Stability and Degradation Studies in Industrial Contexts

The industrial utility of any chemical compound is heavily dependent on its stability under process conditions. The stability of this compound is largely dictated by the strength of the carbon-iodine bond. As the weakest of the carbon-halogen bonds, the C-I bond is susceptible to cleavage, particularly under thermal or photolytic stress. wikipedia.org This can lead to the release of iodine, often observed as a yellow discoloration in samples of organoiodine compounds due to the formation of molecular iodine (I₂). wikipedia.org

In industrial wastewater and aquatic environments, the fate of organoiodine compounds is a significant concern. Studies on iodinated X-ray contrast media, which are structurally related organoiodine compounds, show they have limited biotransformation and low sorption potential. researchgate.net Research has indicated that aerobic conditions are largely ineffective for the biodegradation of organic iodine compounds. researchgate.net However, under anaerobic conditions, reductive dehalogenation can occur, leading to a higher degree of biodegradation. researchgate.net

The presence of iodide in industrial effluents can lead to the formation of iodinated disinfection byproducts (IDBPs) during water treatment processes, which are often more cytotoxic and genotoxic than their chlorinated or brominated counterparts. researchgate.netnih.gov

Table 2: Biodegradation of Organic Iodine under Different Conditions

ConditionRemoval Rate
AerobicNegligible
Anoxic~20%
Anaerobicup to 57.3%
Source: Drewes et al. (2001), as cited in ResearchGate researchgate.net

Recycling and Environmental Remediation Research for this compound

The economic and environmental imperative to recycle valuable elements and mitigate pollution has driven research into the recovery of iodine from organoiodine compounds. Since many transformations involving organoiodine reagents produce iodoarene derivatives as byproducts, developing methods to recycle these is crucial for sustainable chemistry. beilstein-journals.orgnih.gov

One strategy involves the use of polystyrene-supported reagents, which allows for the recovery of the iodine-containing component by simple filtration and subsequent re-oxidation. beilstein-journals.orgnih.gov Another approach focuses on designing tandem reactions where the iodoarene byproduct is incorporated into the final product, improving atom economy. nih.gov

For the remediation of waste streams containing organoiodine compounds, several methods have been patented and explored. These often involve a deiodination step to break the carbon-iodine bond and convert the organic iodine into inorganic iodide or iodate (B108269). google.comgoogle.com This can be achieved through:

Oxidative decomposition: Using strong oxidizing agents like chlorine or sodium hypochlorite (B82951) under acidic conditions to break down the organic molecule and form iodate ions. google.com

Reductive dehalogenation: Employing reducing agents such as certain metals (aluminum, zinc, tin) under alkaline conditions to convert the organoiodine to iodide ions. google.com

Once the iodine is in an inorganic form, it can be liberated as elemental iodine through further oxidation and then recovered and purified by methods like steam distillation. google.comgoogle.com Research has also shown that some anaerobic bacteria can perform reductive dehalogenation, offering a potential bioremediation pathway for iodo-organic contaminants. wikipedia.org

Computational and Theoretical Chemistry Studies of Sozoiodole Sodium Dihydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic makeup of molecules. researchgate.net For Sozoiodole sodium dihydrate, methods like Density Functional Theory (DFT) and ab initio calculations could be employed to elucidate its fundamental properties. researchgate.net Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Once the geometry is established, a wealth of electronic properties could be calculated. These would include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding a molecule's reactivity and its potential as an electronic material.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment4.2 DQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesC1: -0.15, I: +0.05, O(H): -0.6, S: +1.5Provides insight into the charge distribution on each atom.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of molecules over time. For this compound, MD simulations could be particularly insightful for understanding its behavior in a biological or solution-phase environment. These simulations model the interactions between the Sozoiodole anion, the sodium cation, and the surrounding water molecules of hydration and the bulk solvent.

By simulating a system containing this compound and other molecules (e.g., water, biomolecules), researchers could study the formation of non-covalent interactions such as hydrogen bonds and electrostatic interactions. The stability of the dihydrate form could be investigated by analyzing the interaction energies between the Sozoiodole anion and the two water molecules. Furthermore, simulations could predict how the molecule might interact with a biological target, such as a protein active site.

Table 2: Potential Molecular Dynamics Simulation Parameters and Observables for this compound

Parameter/ObservableDescriptionPotential Insights
Force FieldA set of parameters describing the potential energy of the system.Determines the accuracy of the simulation.
Simulation TimeThe duration of the simulated molecular motion (e.g., nanoseconds).Allows for the observation of dynamic processes.
Radial Distribution FunctionDescribes how the density of surrounding atoms varies as a function of distance from a central atom.Reveals the structure of the hydration shell around the molecule.
Interaction EnergyThe energy associated with the non-covalent forces between molecules.Quantifies the strength of binding between Sozoiodole and other molecules.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecules.Indicates the stability of the molecule's conformation over time.

Note: This table outlines the types of data that would be generated from MD simulations, which have not yet been specifically reported for this compound.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry can also play a predictive role in chemical synthesis. By modeling potential reaction pathways, it is possible to identify the most energetically favorable routes to a target molecule and predict the likely outcomes of a reaction. For the synthesis of this compound, computational models could be used to:

Evaluate different starting materials and reagents: By calculating the reaction energies for various synthetic strategies, the most efficient and viable pathways can be identified.

Investigate reaction mechanisms: The transition states of key reaction steps can be located and their energies calculated, providing a detailed understanding of how the reaction proceeds.

Predict reaction yields and potential byproducts: While challenging, advanced computational models can provide estimates of reaction outcomes, helping to optimize experimental conditions.

Cheminformatics and Data Mining in this compound Research

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. In the context of this compound, cheminformatics tools could be used to:

Analyze chemical databases: Search for compounds with similar structural or electronic features, which might exhibit comparable properties.

Develop Quantitative Structure-Activity Relationship (QSAR) models: If a set of related compounds with known activities were available, a QSAR model could be built to predict the activity of this compound.

Predict physicochemical properties: Algorithms can estimate properties like solubility, lipophilicity (logP), and pKa based on the molecular structure.

The application of these powerful computational and theoretical methods to this compound would undoubtedly provide a wealth of information about its chemical nature and potential applications. However, at present, this remains an open area for future research.

Historical and Contemporary Academic Reviews on Sozoiodole Sodium Dihydrate Research

Chronology of Key Discoveries and Academic Milestones

The scientific exploration of Sozoiodole sodium dihydrate and its parent compound, Sozoiodolic acid (4-hydroxy-3,5-diiodobenzenesulfonic acid), has its roots in the early 20th century. A pivotal moment in its history was the documented preparation of Sozoiodolic acid salts in 1916. Early methodologies for its synthesis involved the iodination of potassium p-phenolsulfonic acid. This foundational work laid the groundwork for subsequent investigations into the properties and potential applications of this and other halogenated aromatic compounds.

While early research focused primarily on the synthesis and basic characterization of this compound, the latter half of the 20th century and the early 21st century saw the emergence of more sophisticated analytical techniques. These new methods allowed for a more detailed understanding of its structure and purity. However, a comprehensive review of the literature indicates that dedicated research on this compound has been sporadic, with significant periods of limited academic focus.

Table 1: Key Milestones in this compound and Related Research

YearMilestoneSignificance
1916Documented preparation of Sozoiodolic acid salts.Established a foundational method for the synthesis of the parent compound.
Mid-20th CenturyDevelopment of spectroscopic techniques (e.g., UV-Vis, IR).Enabled more detailed structural characterization of aromatic compounds.
Late 20th CenturyAdvancement of chromatographic methods (e.g., HPLC).Provided powerful tools for the separation and purification of benzenesulfonic acid derivatives.
Early 21st CenturyIncreased use of mass spectrometry (MS) in conjunction with chromatography.Allowed for precise determination of molecular weight and structural elucidation.

Methodological Advancements and Their Impact on this compound Research

The study of this compound has been intrinsically linked to the evolution of analytical chemistry. Early investigations relied on classical wet chemistry techniques for characterization, which were often laborious and lacked high specificity.

The advent of spectroscopic and chromatographic techniques revolutionized the study of benzenesulfonic acid derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique became a fundamental tool for confirming the presence of the aromatic ring and the sulfonic acid functional group, based on their characteristic absorption spectra.

Infrared (IR) Spectroscopy: IR spectroscopy provided further structural confirmation by identifying the vibrational frequencies of specific bonds within the molecule, such as the S=O and O-H bonds.

High-Performance Liquid Chromatography (HPLC): The development of HPLC offered a robust method for the separation and quantification of this compound from reaction mixtures and for assessing its purity. The use of reverse-phase columns with buffered mobile phases has proven effective for the analysis of related benzenesulfonic acids.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry has become an indispensable tool for the unambiguous identification of this compound. It provides precise molecular weight information (483.98 g/mol for the dihydrate) and fragmentation patterns that aid in structural elucidation. nih.gov

These methodological advancements have enabled a more rigorous and detailed scientific understanding of this compound, moving beyond basic synthesis to in-depth structural and purity analysis.

Identification of Research Gaps and Future Academic Trajectories

Despite the foundational work and the availability of modern analytical techniques, a thorough review of the academic literature reveals significant research gaps concerning this compound. There is a noticeable scarcity of recent, in-depth studies dedicated specifically to this compound.

Key Identified Research Gaps:

Comprehensive Physicochemical Characterization: While basic properties are known, a detailed investigation into its solubility in various solvents, its pKa value, and its thermal stability is not readily available in recent literature.

Advanced Structural Studies: Single-crystal X-ray diffraction studies would provide definitive information on its three-dimensional structure and the coordination of the sodium ion and water molecules.

Exploration of Synthetic Methodologies: While the historical synthesis method is documented, there is a lack of research into modern, more efficient, and environmentally benign synthetic routes.

Investigation of Chemical Reactivity: A systematic study of its reactivity, including its potential as a starting material or intermediate in organic synthesis, remains an unexplored area.

Future Academic Trajectories:

Future research on this compound could be directed towards filling these knowledge gaps. A renewed focus on this compound could involve:

Utilizing modern computational chemistry to model its electronic structure and predict its properties.

Investigating its potential applications in areas such as materials science or as a reagent in specialized chemical transformations, given its halogenated and sulfonated structure.

Conducting detailed mechanistic studies of its formation and reactions.

Comparative Analysis with Related Benzenesulfonic Acid Derivatives

This compound belongs to the broader class of benzenesulfonic acid derivatives. A comparative analysis with other members of this family highlights the influence of its specific substituents—two iodine atoms and a hydroxyl group—on its properties.

Table 2: Comparative Properties of Selected Benzenesulfonic Acid Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )Key SubstituentsNotable Characteristics
This compound C₆H₃I₂NaO₄S·2H₂O483.98-I (x2), -OH, -SO₃NaDihydrated sodium salt, contains heavy iodine atoms. nih.gov
Benzenesulfonic acid sodium salt C₆H₅NaO₃S180.16-SO₃NaThe parent sodium salt of the series, highly water-soluble.
p-Toluenesulfonic acid sodium salt C₇H₇NaO₃S194.18-CH₃, -SO₃NaMethyl-substituted derivative, commonly used as a catalyst.
4-Hydroxybenzenesulfonic acid sodium salt C₆H₅NaO₄S196.15-OH, -SO₃NaHydroxyl-substituted, influencing its reactivity and solubility.

The presence of two iodine atoms significantly increases the molecular weight of this compound compared to its non-iodinated counterparts. This high iodine content would be expected to influence its physical properties, such as density and refractive index. The hydroxyl group, being an activating group, would influence the electrophilic substitution reactions of the aromatic ring, although the positions are already substituted with iodine. The sulfonic acid group imparts water solubility to the molecule.

In comparison to simpler derivatives like benzenesulfonic acid sodium salt, the complex substitution pattern of this compound suggests a more nuanced chemical behavior that warrants further investigation.

Q & A

Q. What methods are used to determine the molecular formula and weight of Sozoiodole sodium dihydrate?

To establish the molecular formula, researchers typically employ elemental analysis (e.g., combustion analysis for C, H, N content) and X-ray crystallography to confirm the crystalline structure and hydration state. Molecular weight is calculated using the formula derived from experimental data, supplemented by mass spectrometry for validation. Detailed protocols for reproducibility must follow standardized reporting guidelines, including full experimental conditions in supplementary materials .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

Raman spectroscopy and infrared (IR) spectroscopy are primary tools for probing vibrational modes and confirming functional groups. Nuclear Magnetic Resonance (NMR) , particularly 23Na NMR, can elucidate sodium coordination environments, as demonstrated in studies of structurally analogous compounds like sodium tungstate dihydrate . For reproducibility, ensure instrument calibration and sample preparation protocols are rigorously documented .

Q. How is purity assessed for this compound in laboratory settings?

Purity is quantified using titrimetric methods (e.g., acid-base titration for sodium content) and chromatographic techniques (HPLC or ion chromatography). Compliance with pharmacopeial standards (e.g., USP) requires testing for residual solvents and heavy metals, with acceptance criteria specifying ≥99.0% purity for analytical-grade reagents .

Q. What are common research applications of this compound?

It is frequently utilized as a catalyst precursor in organic synthesis and as a buffering agent in biochemical assays. For example, analogous compounds like sodium citrate dihydrate are critical in electrophoresis and mycotoxin extraction protocols . Experimental design should include control groups to isolate its role in reaction mechanisms .

Advanced Research Questions

Q. How can orthogonal experimental design optimize synthesis parameters for this compound?

An L9 (3⁴) orthogonal array efficiently evaluates factors such as reactant stoichiometry, temperature, and hydration time. This method reduces experimental runs while identifying dominant variables. For instance, prior studies on anchoring materials used this approach to optimize gypsum and sodium carbonate ratios . Post-hoc analysis (e.g., ANOVA) quantifies factor significance, with results validated through reproducibility trials .

Q. What computational methods are applicable to studying this compound’s properties?

Density Functional Theory (DFT) simulations model electronic structures and reaction pathways, while molecular dynamics explore hydration dynamics. Comparative 23Na NMR studies, as seen in sodium tungstate dihydrate research, provide empirical validation for computational predictions . Ensure software parameters (e.g., basis sets, solvation models) align with experimental conditions .

Q. How do researchers address contradictory toxicity data in long-term exposure studies?

Contradictions often arise from variability in dosing regimens or model organisms. A tiered approach combines in vitro assays (e.g., cytotoxicity in renal cell lines) with chronic in vivo studies (e.g., 24-month rodent trials). For sodium tungstate dihydrate, immunotoxicity was linked to T-cell suppression, emphasizing the need for standardized exposure protocols . Meta-analyses of existing data can resolve discrepancies .

Q. What methodologies elucidate the compound’s role in catalytic mechanisms?

In situ X-ray diffraction and thermogravimetric analysis (TGA) track structural changes during reactions. For example, sodium molybdate dihydrate’s catalytic activity in dye synthesis was linked to intermediate phase formation, a strategy applicable to this compound . Kinetic studies (e.g., Arrhenius plots) further dissect rate-limiting steps .

Q. How is this compound quantified in environmental or biological matrices?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects trace sodium and iodide ions, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Validation requires spiked recovery experiments and comparison to certified reference materials .

Q. What frameworks resolve contradictions in experimental data across studies?

Systematic hypothesis testing and Bayesian meta-analysis reconcile disparities. For example, variations in catalytic efficiency might stem from differences in hydration states, necessitating strict control of atmospheric humidity during experiments . Cross-laboratory collaborations enhance reproducibility through shared protocols .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., temperature, pH, reagent lot numbers) in supplementary materials .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., Student’s t-test) to confirm significance .
  • Ethical Compliance : Adhere to safety guidelines (e.g., SDS protocols) for handling hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.